molecular formula C6H14O4S2Zn B8204468 ZINC;propane-1-sulfinate

ZINC;propane-1-sulfinate

Cat. No.: B8204468
M. Wt: 279.7 g/mol
InChI Key: AVEWLRYVGNMIHD-UHFFFAOYSA-L
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Description

Zinc;propane-1-sulfinate: is a chemical compound with the molecular formula C₆H₁₄O₄S₂Zn. It is a zinc salt of propane-1-sulfinic acid and is used in various chemical reactions and industrial applications. This compound is known for its ability to act as a reagent in the formation of radical species, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc;propane-1-sulfinate typically involves the reaction of propane-1-sulfonyl chloride with zinc dust. The reaction is carried out in an inert atmosphere to prevent oxidation. The general procedure includes dissolving propane-1-sulfonyl chloride in an appropriate solvent, such as tetrahydrofuran (THF), and then adding zinc dust to the solution. The mixture is stirred at room temperature until the reaction is complete. The product is then purified by filtration and recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. Industrial production may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Zinc;propane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Zinc;propane-1-sulfinate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which zinc;propane-1-sulfinate exerts its effects involves the formation of radical species. The zinc ion facilitates the generation of radicals from the sulfinic group, which can then participate in various chemical reactions. These radicals can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Comparison: Zinc;propane-1-sulfinate is unique due to its specific sulfinic acid derivative, which imparts distinct reactivity and properties. Compared to other zinc sulfinates, it offers different reactivity profiles and can be used in reactions where other sulfinates may not be suitable. Its ability to form stable radicals makes it particularly valuable in synthetic organic chemistry .

Properties

IUPAC Name

zinc;propane-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H8O2S.Zn/c2*1-2-3-6(4)5;/h2*2-3H2,1H3,(H,4,5);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEWLRYVGNMIHD-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)[O-].CCCS(=O)[O-].[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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